(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple halogen atoms, and a carboxamide group.
Preparation Methods
The synthesis of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves several steps. One common synthetic route includes the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable thiazinane derivative under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (2Z)-N-(3-CHLORO-4-METHYLPHENYL)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE include other thiazinane derivatives and halogenated carboxamides. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example:
3-Chloro-4-methylphenyl isocyanate: A precursor used in the synthesis of the target compound.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Another halogenated compound with different functional groups and applications.
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane: A structurally related compound with distinct chemical properties.
Properties
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-(3-chloro-4-methylphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F2N3O3S/c1-11-3-4-13(9-15(11)21)25-18(29)16-10-17(28)27(2)19(31-16)26-12-5-7-14(8-6-12)30-20(22,23)24/h3-9,16H,10H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLMMZHSMRLMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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